3-(4-Tert-butyl-phenyl)-piperazin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)piperazin-2-one |
InChI |
InChI=1S/C14H20N2O/c1-14(2,3)11-6-4-10(5-7-11)12-13(17)16-9-8-15-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) |
InChI Key |
LMKUUAACIFCGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=O)NCCN2 |
Origin of Product |
United States |
Preclinical Biological Activities of 3 4 Tert Butyl Phenyl Piperazin 2 One and Its Analogues
General Overview of Pharmacological Potential of Piperazine (B1678402)/Piperazinone Derivatives
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a significant scaffold in medicinal chemistry and drug design. researchgate.netnih.gov This moiety is present in a wide array of well-known medications with diverse therapeutic applications. nih.govresearchgate.net The versatility of the piperazine nucleus allows for structural modifications that can lead to significant differences in the pharmacological potential of the resulting molecules. researchgate.netnih.gov
Piperazine derivatives have demonstrated a broad spectrum of biological activities, establishing them as privileged structures in pharmaceutical research. manipal.edu Their therapeutic potential spans various domains, including the central nervous system (CNS), where they act as anxiolytic, antipsychotic, and antidepressant agents by interacting with neurotransmitter receptors. researchgate.netbenthamdirect.comsilae.it Beyond neuropharmacology, these compounds have been extensively investigated for other therapeutic uses. researchgate.net Research has highlighted their roles as antihistamine, antianginal, anticancer, antiviral, cardioprotective, and anti-inflammatory agents. nih.govresearchgate.net The growing global issue of microbial resistance has also spurred investigation into piperazine derivatives as novel antimicrobial agents, with studies revealing their potential as antibacterial, antifungal, and antitubercular compounds. researchgate.netapjhs.com This wide range of activities underscores the importance of the piperazine scaffold as a flexible building block for the discovery of new drug-like molecules. nih.gov
Investigated Biological Activities Relevant to 3-(4-Tert-butyl-phenyl)-piperazin-2-one
While specific preclinical data on this compound is limited in the reviewed literature, the biological activities of its structural analogues, particularly those containing the piperazine or piperazinone core, have been the subject of extensive investigation. The following sections detail the antimicrobial and anti-inflammatory potential observed in these related compounds.
The emergence of drug-resistant pathogens presents a major global health challenge, necessitating the development of new antimicrobial agents. apjhs.comnih.gov Piperazine and its derivatives have been identified as a promising class of compounds in this area, exhibiting a wide range of activities against various microorganisms. apjhs.comijbpas.com
Numerous studies have demonstrated the efficacy of piperazine derivatives against both Gram-positive and Gram-negative bacteria. bioengineer.orgmdpi.com The antibacterial potency of these compounds is often linked to the specific substitutions on the piperazine ring. nih.gov
In one study, a series of novel piperazine derivatives were screened for their antibacterial properties. ijcmas.com The compounds RL-308, RL-327, and RL-328 showed potent bactericidal activities. Notably, compound RL-308 was highly effective against Shigella flexineri, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. ijcmas.com It also demonstrated significant activity against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA). ijcmas.com
Another investigation into new disubstituted piperazines revealed that several compounds were more potent than the standard drug ampicillin (B1664943) against resistant strains. nih.gov Specifically, compounds 3d, 3g, and 3k were more effective against MRSA. Compound 3d also showed better activity than ampicillin against Pseudomonas aeruginosa, while compound 3g was more efficient against Escherichia coli. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Piperazine Analogues Against Pathogenic Bacteria
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| RL-308 | Shigella flexineri | 2 | ijcmas.com |
| Staphylococcus aureus | 4 | ijcmas.com | |
| MRSA | 16 | ijcmas.com | |
| Shigella dysenteriae | 128 | ijcmas.com |
| RL-328 | Shigella dysenteriae | 128 | ijcmas.com |
The piperazine scaffold has also been incorporated into molecules with significant antifungal properties. manipal.eduresearchgate.net Research has shown that certain piperazine derivatives exhibit broad-spectrum activity against various fungal strains, including clinically relevant species like Candida and Aspergillus. nih.govacgpubs.org
Table 2: Antifungal Activity of a Piperazine-Azole Hybrid (Compound 16 from study) Against Various Fungal Strains
| Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|
| C. albicans ATCC 10231 | 0.49 | nih.gov |
| C. glabrata ATCC 2001 | 0.24 | nih.gov |
| C. krusei ATCC 6258 | 0.49 | nih.gov |
| C. parapsilosis ATCC 22019 | 0.49 | nih.gov |
The piperazine core is a key component of several antiviral agents. nih.gov A significant finding for the relevance of this compound is that derivatives containing a 2-piperazinone scaffold have shown prominent anti-HIV activity. researchgate.net This suggests that the core structure of the target compound is promising for antiviral research.
Furthermore, piperazine itself has been investigated for its antiviral properties. One study demonstrated its activity against the Chikungunya virus (CHIKV), an alphavirus. nih.gov The research showed that piperazine binds to a conserved hydrophobic pocket of the virus's capsid protein, suggesting a potential mechanism for its antiviral action and providing a basis for designing more potent piperazine-based anti-alphaviral drugs. nih.gov In the context of plant viruses, novel trifluoromethyl pyridine (B92270) piperazine derivatives have been synthesized and shown to possess higher antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) than the commercial agent ningnanmycin. nih.gov
Inflammation is a key pathological process in many diseases, and agents that can modulate the inflammatory response are of great therapeutic interest. thieme-connect.com The piperazine scaffold has been identified as a promising framework for developing new anti-inflammatory drugs. thieme-connect.comnih.gov
A study on novel piperazine derivatives identified two compounds, PD-1 and PD-2, with significant anti-inflammatory activity. nih.gov These compounds were shown to inhibit the production of nitric oxide (a pro-inflammatory mediator) and tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, in a dose-dependent manner. nih.gov At a concentration of 10 µM, compound PD-1 inhibited nitrite (B80452) production by 39.42% and TNF-α generation by 56.97%. nih.gov
Table 3: Anti-inflammatory Activity of Piperazine Derivatives PD-1 and PD-2
| Compound | Concentration (µM) | Nitrite Production Inhibition (%) | TNF-α Generation Inhibition (%) | Reference |
|---|---|---|---|---|
| PD-1 | 10 | 39.42 | 56.97 | nih.gov |
| PD-2 | 10 | 33.70 | 44.73 | nih.gov |
These findings highlight the potential of piperazine analogues as anti-inflammatory agents, providing a strong rationale for investigating the specific activity of this compound in relevant preclinical models. nih.gov
Antioxidant Effects and Free Radical Scavenging
The piperazine nucleus is a key structural motif in a variety of compounds exhibiting significant antioxidant properties. researchgate.net Research into piperazine derivatives has revealed their potential to act as potent scavengers of reactive oxygen species (ROS), which are implicated in numerous diseases linked to oxidative stress, including neurodegenerative disorders, atherosclerosis, and cancer. ptfarm.plnih.gov The antioxidant capacity of these analogues is often evaluated using standard in vitro assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the ferric reducing/antioxidant power (FRAP) method. nih.gov
Table 1: Antioxidant Activity of Selected Piperazine Analogues This table is interactive. You can sort and filter the data.
| Compound/Derivative | Assay | Result (IC₅₀ or other measure) | Source |
|---|---|---|---|
| 1-[(4-methyl)-phenoxyethyl]-piperazine | SOD Activity | Significant Increase | ptfarm.pl |
| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | SOD Activity | Significant Increase | ptfarm.pl |
| 1-[(4-methyl)-phenoxyethyl]-piperazine | Total Antioxidant Capacity (TAC) | Significant Increase | ptfarm.pl |
| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | Total Antioxidant Capacity (TAC) | Significant Increase | ptfarm.pl |
| Compound 3c (with hydroxyl group) | DPPH Radical Scavenging | IC₅₀: 189.42 μmol/L | nih.gov |
| Compound 3a | DPPH Radical Scavenging | IC₅₀: 371.97 μmol/L | nih.gov |
| Compound 3f | DPPH Radical Scavenging | IC₅₀: 420.57 μmol/L | nih.gov |
| Compound PD-2 | Antioxidant Activity | IC₅₀: 2.396 μg/mL | nih.gov |
Anticancer Activity
The piperazine scaffold is a prevalent feature in many compounds investigated for anticancer applications. researchgate.net Analogues based on this structure have demonstrated a wide range of cytotoxic and anti-proliferative activities against various human cancer cell lines. researchgate.netnih.gov The mechanism of action often involves the induction of apoptosis, or programmed cell death, which can be triggered through mitochondrial pathways and the activation of key enzymes like caspases. d-nb.info
For example, certain piperazine-based aminophosphonates have shown significant effects on the viability of glioblastoma (U251), hepatocellular carcinoma (HUH7, AKH12), and medulloblastoma cell lines. nih.gov Another novel piperazine compound, CB01, was found to be highly cytotoxic to U87 glioblastoma and HeLa cervical cancer cells, inducing apoptosis through DNA fragmentation and the activation of caspase-3. d-nb.info Research into vindoline–piperazine conjugates has also yielded potent derivatives; one compound with a 4-trifluoromethylphenyl substituent was highly effective against colon cancer (KM12), CNS cancer (SF-539, SNB-75), melanoma (SK-MEL-5), and breast cancer (MDA-MB-231/ATCC) cell lines, showing significant negative growth percentages. mdpi.com Furthermore, studies on arylpiperazine derivatives have identified compounds with potent cytotoxic activity against prostate cancer cell lines, such as LNCaP and DU145. nih.govmdpi.com The anti-proliferative potential of these compounds is often dose-dependent. mdpi.com
Table 2: Anticancer Activity of Selected Piperazine Analogues This table is interactive. You can sort and filter the data.
| Compound/Derivative | Cancer Cell Line | Activity Measure | Result | Source |
|---|---|---|---|---|
| Compound 6 (trifluoromethyl substituent) | Glioblastoma (U251) | Cell Viability Reduction | >50% at 50 µM | nih.gov |
| Compound 4e (TADDOL-derived phosphonate) | Glioblastoma (U251) | Cell Viability Reduction | >50% at 50 µM | nih.gov |
| Compound 6 (trifluoromethyl substituent) | Hepatocellular Carcinoma (HUH7, AKH12) | Cell Viability Reduction | Below TD₅₀ at 50 µM | nih.gov |
| Compound 4e (TADDOL-derived phosphonate) | Hepatocellular Carcinoma (HUH7, AKH12) | Cell Viability Reduction | Below TD₅₀ at 50 µM | nih.gov |
| Compound 10 | Prostate Cancer (DU145) | Cytotoxicity | IC₅₀: 0.90 ± 0.20 µM | nih.gov |
| Compound 9 | Prostate Cancer (DU145) | Cytotoxicity | IC₅₀: 0.93 ± 0.19 µM | nih.gov |
| Compound 17 (vindoline conjugate) | Colon Cancer (KM12) | Growth Percent | -84.40% | mdpi.com |
| Compound 17 (vindoline conjugate) | CNS Cancer (SF-539) | Growth Percent | >-80% | mdpi.com |
| Compound 17 (vindoline conjugate) | Melanoma (SK-MEL-5) | Growth Percent | -98.17% | mdpi.com |
| Compound 23 (vindoline conjugate) | Breast Cancer (MDA-MB-468) | Growth Inhibition | GI₅₀: 1.00 µM | mdpi.com |
| Compound 25 (vindoline conjugate) | Non-Small Cell Lung Cancer (HOP-92) | Growth Inhibition | GI₅₀: 1.35 µM | mdpi.com |
| Compound 9i | Colorectal Carcinoma (HCT 116) | Cytotoxicity | IC₅₀: 8.51 ± 2.5 µM | nih.gov |
Receptor Modulation and Neuropharmacological Relevance
Arylpiperazine derivatives are among the most significant classes of ligands that interact with serotonin (B10506) (5-HT) receptors, particularly the 5-HT₁A subtype. nih.gov This receptor is a key target in the treatment of psychiatric disorders like anxiety and depression. nih.gov The N-arylpiperazine structure is known to interact strongly with these G-protein-coupled receptors. semanticscholar.org
Numerous studies have synthesized and evaluated series of these analogues, revealing compounds with exceptionally high affinity for 5-HT₁A receptors. semanticscholar.orgnih.gov For example, certain derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group exhibited Kᵢ values as low as 0.57 nM, comparable to the reference agonist 8-OH-DPAT. semanticscholar.org The affinity of these ligands can be modulated by substitutions on the aryl ring and the length of the alkyl chain connecting the piperazine to other molecular fragments. nih.govuniba.it Some analogues, such as (S)-WAY-100135, have been identified as selective antagonists at both presynaptic and postsynaptic 5-HT₁A receptors. acs.orgnih.gov In addition to 5-HT₁A, many of these compounds also show affinity for 5-HT₂A receptors, and this multi-target profile is being explored for the development of novel treatments for conditions like schizophrenia. tandfonline.comnih.gov
Table 3: Binding Affinities of Piperazine Analogues at Serotonin Receptors This table is interactive. You can sort and filter the data.
| Compound/Derivative | Receptor | Binding Affinity (Kᵢ, nM) | Source |
|---|---|---|---|
| Compound 7 (Coumarin derivative) | 5-HT₁A | 0.57 | semanticscholar.org |
| Compound 4 (Coumarin derivative) | 5-HT₁A | 0.78 | semanticscholar.org |
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18) | 5-HT₁A | 0.6 | nih.gov |
| Compound 9b | 5-HT₁A | 23.9 | nih.gov |
| Compound 12a | 5-HT₁A | 41.5 | nih.gov |
| Compound 9b | 5-HT₂A | 39.4 | nih.gov |
| Compound 12a | 5-HT₂A | 315 | nih.gov |
| Compound 26c | 5-HT₁A | 3.77 | uniba.it |
Piperazine derivatives have also been extensively studied as ligands for dopamine (B1211576) receptors, particularly the D₂ and D₃ subtypes, which are important targets in the treatment of neuropsychiatric disorders. researchgate.netmdpi.com Due to the high structural homology between D₂ and D₃ receptors, achieving selectivity can be challenging. nih.gov However, researchers have developed N-phenylpiperazine benzamide (B126) templates that can selectively target the D₃ receptor. This selectivity is often attributed to a bitopic binding mode, where the N-phenylpiperazine moiety occupies the primary orthosteric binding site, while another part of the molecule interacts with a unique secondary binding site on the D₃ receptor. mdpi.com
The affinity and selectivity of these compounds are influenced by substituents on the phenyl ring. tandfonline.comnih.gov For instance, ortho-substituents on the phenyl ring are often preferred for high D₂ receptor affinity. tandfonline.com Many piperazine-based compounds are designed as multi-target ligands, exhibiting affinity for both dopamine (D₂) and serotonin (5-HT₁A, 5-HT₂A) receptors, a profile considered beneficial for antipsychotic agents. tandfonline.comnih.gov
Table 4: Binding Affinities of Piperazine Analogues at Dopamine Receptors This table is interactive. You can sort and filter the data.
| Compound/Derivative | Receptor | Binding Affinity (Kᵢ, nM) | Source |
|---|---|---|---|
| Compound LS-3-134 | D₃ | ~0.2 | mdpi.com |
| Compound WW-III-55 | D₃ | ~20 | mdpi.com |
| Compound 3 | D₃ | Partial Agonist (EC₅₀ = 9.8 nM) | nih.gov |
| Compound 14 (ortho-methylthio substituent) | D₂ | High Affinity | tandfonline.comnih.gov |
| Compound 9 (ortho-halogen substituent) | D₂ | High Affinity | tandfonline.comnih.gov |
| Compound 12a | D₂ | 300 | nih.gov |
| Compound 9 | D₂ | High Affinity | uniba.it |
| Compound 30 | D₂ | High Affinity | uniba.it |
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that plays a critical role in pain perception, making it a validated target for the development of new analgesics. nih.govnih.gov Piperazine derivatives have emerged as a promising class of TRPV1 antagonists. nih.govnih.govacs.org These compounds are designed to block the channel, thereby preventing the transmission of pain signals.
Several series of piperazine urea (B33335) and phenylpiperazine derivatives have been synthesized and shown to possess potent TRPV1 antagonistic activity. nih.govnih.gov For example, compound 5ac, a piperazine urea derivative, demonstrated excellent TRPV1 antagonistic activity with an IC₅₀ of 9.80 nM. nih.gov Another compound, L-21, which contains a sulfonylurea group, was also identified as a potent TRPV1 antagonist with analgesic activity in various pain models. nih.gov One of the key challenges in developing TRPV1 antagonists has been the side effect of hyperthermia; however, some newer piperazine analogues have been developed that exhibit a low risk of this adverse effect. nih.govnih.gov The antagonist N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) is a well-studied piperazine-based compound that has shown efficacy in models of inflammatory and neuropathic pain. mdpi.com
Table 5: Antagonistic Activity of Piperazine Analogues at TRPV1 Receptors This table is interactive. You can sort and filter the data.
| Compound/Derivative | Activity Measure | Result | Source |
|---|---|---|---|
| Compound 5ac | IC₅₀ (CAP) | 9.80 nM | nih.gov |
| Compound 46ad | Antagonistic Potency | Among most potent in series | acs.org |
| L-21 | Antagonistic Activity | Potent | nih.gov |
| BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) | Antagonistic Activity | Effective in pain models | mdpi.com |
| A-425619 | Antagonistic Activity | Potent and specific | wikipedia.org |
The histamine (B1213489) H₃ receptor is another important G-protein-coupled receptor that has served as a therapeutic target for drug discovery, with ligands showing potential in treating various central and peripheral nervous system disorders. ncn.gov.plbenthamdirect.combohrium.com The piperazine moiety is a versatile and significant scaffold used in the rational design of H₃ receptor ligands. benthamdirect.combohrium.com
A wide variety of piperazine and homopiperazine (B121016) derivatives have been developed that act as potent H₃ receptor ligands. benthamdirect.com The structural diversity of these compounds is high, but they generally feature the piperazine ring as a central component. benthamdirect.combohrium.com The affinity of these ligands can be influenced by the nature of the substituents on the two nitrogen atoms of the piperazine ring. benthamdirect.com In some cases, replacing the piperazine moiety with a piperidine (B6355638) ring has been shown to dramatically increase affinity for other receptors, such as the sigma-1 receptor, while maintaining H₃ receptor activity, leading to the development of dual-acting compounds. acs.orgugr.es
Table 6: Binding Affinities of Piperazine Analogues at Histamine H₃ Receptors This table is interactive. You can sort and filter the data.
| Compound/Derivative | Receptor | Binding Affinity (Kᵢ, nM) | Source |
|---|---|---|---|
| Compound 4 | hH₃R | 3.17 | acs.orgugr.es |
| Compound 2 | hH₃R | 16.0 | ugr.es |
| Compound 13 | hH₃R | 37.8 | ugr.es |
| Compound 16 | hH₃R | 12.7 | ugr.es |
| KSK3 | hH₃R | Promising in vitro results | ncn.gov.pl |
Enzyme Inhibition Studies
Analogues of this compound have demonstrated inhibitory activity against several key enzymes implicated in various disease processes.
A series of novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide inhibitors of GSK-3β kinase were synthesized and evaluated. nih.gov The inhibitory activity of these compounds was found to be highly dependent on the substituents in the phenyl ring and the nature of the terminal heterocyclic fragment. nih.gov The most potent compounds in this series featured 3,4-di-methyl or 2-methoxy substituents on the phenyl ring and a 3-pyridine fragment attached to the 1,2,4-oxadiazole (B8745197) core. nih.gov These compounds selectively inhibited GSK-3β kinase with IC50 values of 0.35 and 0.41 microM, respectively. nih.gov
Table 1: GSK-3β Kinase Inhibition by Phenylpiperazine Analogues
| Compound | Substituent on Phenyl Ring | Terminal Heterocycle | GSK-3β IC50 (µM) |
| N-[3-(4-(3,4-dimethylphenyl)piperazin-1-yl)propyl]-3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide | 3,4-di-methyl | 3-pyridine | 0.35 |
| N-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide | 2-methoxy | 3-pyridine | 0.41 |
The di-tert-butyl phenol (B47542) class of compounds has been identified as potent dual inhibitors of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.gov In one study, a novel series of benzhydrylpiperazine-based dual COX-2/5-LOX inhibitors were designed and synthesized. rsc.org Compound 9d, which has a 4-Cl substitution at the terminal phenyl ring, demonstrated significant inhibition of COX-2 with an IC50 of 0.25 ± 0.03 μM and 5-LOX with an IC50 of 7.87 ± 0.33 μM. rsc.org These values were superior to the standard drugs celecoxib (B62257) (IC50 = 0.36 ± 0.023 μM for COX-2) and zileuton (B1683628) (IC50 = 14.29 ± 0.173 μM for 5-LOX). rsc.org The dual inhibition of COX and 5-LOX is a promising strategy for developing safer anti-inflammatory drugs. nih.gov
Table 2: COX-2 and 5-LOX Inhibition by a Benzhydrylpiperazine Analogue
| Compound | Target Enzyme | IC50 (µM) |
| Compound 9d | COX-2 | 0.25 ± 0.03 |
| 5-LOX | 7.87 ± 0.33 | |
| Celecoxib | COX-2 | 0.36 ± 0.023 |
| Zileuton | 5-LOX | 14.29 ± 0.173 |
Antimalarial and Antiparasitic Activity
Derivatives of phenylpiperazine have been investigated for their potential as antimalarial agents. In one study, derivatives of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine were synthesized and tested against Plasmodium berghei. nih.gov Five of the synthesized compounds showed activity against this malaria parasite. nih.gov Another study focused on a series of 27 flavonoid derivatives containing a piperazinyl chain. nih.gov The most active compounds, featuring a 2,3,4-trimethoxybenzylpiperazinyl chain attached to the flavone (B191248) at the 7-phenol group, exhibited in vitro activity against both chloroquine-sensitive (Thai) and -resistant (FcB1, K1) strains of Plasmodium falciparum in the micromolar to submicromolar range. nih.gov One of these compounds also demonstrated oral activity in a Plasmodium yoelii nigeriensis infected mouse model. nih.gov
Neuroprotective Effects in Preclinical Models
The neuroprotective potential of piperazine-containing compounds has been explored in various preclinical models. A study on (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives revealed strong neuroprotective properties against Aβ1-42-induced toxicity, a key factor in Alzheimer's disease. nih.gov This compound was also found to reverse Aβ1-42-induced ATP depletion in neuronal cells, suggesting a mitochondrial mechanism of action. nih.gov Furthermore, it inhibited the neurotoxic effects of glutamate. nih.gov
Another novel piperazine derivative, tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104), has been shown to have anxiolytic and antidepressant-like effects in mice. nih.gov These effects are believed to be mediated, at least in part, by the serotonergic system. nih.gov
Molecular Mechanisms of Action of 3 4 Tert Butyl Phenyl Piperazin 2 One and Its Derivatives
Interaction with Specific Molecular Targets
The pharmacological effects of 3-(4-tert-butyl-phenyl)-piperazin-2-one and its analogs are rooted in their precise interactions with biological macromolecules such as receptors and enzymes. The specific chemical structure, including the piperazine (B1678402) ring and the tert-butylphenyl moiety, dictates the binding affinity and functional outcome of these interactions.
Receptor Binding and Ligand-Receptor Dynamics
Piperazine derivatives are well-documented for their interactions with various neurotransmitter receptors. Analogs containing the piperazine scaffold have shown significant affinity for serotonin (B10506) (5-HT) and sigma receptors. For instance, certain N-tert-butyl-phenyl-piperazine derivatives act as selective antagonists at both presynaptic and postsynaptic 5-HT1A receptors. nih.gov This interaction is crucial for modulating serotonergic neurotransmission.
Furthermore, studies on related structures reveal high-affinity binding to histamine (B1213489) H3 receptors (H3R) and sigma-1 (σ1R) receptors. nih.gov The affinity can be fine-tuned by modifications to the alkyl chain connecting the core structures, with changes in linker length affecting the binding potency at H3R. nih.gov For example, extending the linker length in a series of tert-butyl analogues was found to decrease their affinity for the human H3 receptor. nih.gov The protonation state of the piperazine nitrogen atoms at physiological pH is also a critical factor for receptor binding, influencing the ligand's ability to form key interactions within the receptor's binding pocket. researchgate.net Compounds containing a 2-methoxyphenyl-piperazine moiety have also demonstrated significant binding affinity for the 5-HT1A receptor, with some analogs exhibiting Ki values in the low nanomolar range. mdpi.com
Table 1: Receptor Binding Affinities of Representative Piperazine Derivatives
| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| tert-butyl analogues | hH3R | 16.0 - 397 nM | nih.gov |
| Piperazine derivatives | σ1R | 37.8 - 51.8 nM | nih.gov |
| 2-MeO-Ph-piperazine analogue | 5-HT1A | 1.2 nM | mdpi.com |
| 2-MeO-Ph-piperazine analogue | 5-HT1A | 21.3 nM | mdpi.com |
Enzyme Active Site Interactions and Inhibition Kinetics
The piperazine nucleus is a versatile scaffold for designing enzyme inhibitors. Derivatives have been shown to target enzymes implicated in a range of diseases. For example, novel piperazine derivatives have been synthesized as selective inhibitors of monoamine oxidase A (MAO-A), an enzyme critical in the metabolism of neurotransmitters. nih.gov Kinetic studies of one such derivative identified it as a mixed-type inhibitor of MAO-A. researchgate.net
Compounds incorporating a piperazine ring have also been designed as cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Kinetic analyses of these hybrids revealed a mixed-type inhibition, suggesting that they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.com This dual-binding mechanism can effectively block the enzyme's activity. The protonated nitrogen atoms of the piperazine linker can form favorable cation–π interactions with residues in the enzyme's gorge, enhancing binding affinity. mdpi.com
Table 2: Enzyme Inhibition by Piperazine Derivatives
| Compound Class | Target Enzyme | Inhibition (IC50) | Type of Inhibition | Reference |
|---|---|---|---|---|
| Pyrimidinyl-piperazine derivative | MAO-A | 23.10 µM | Mixed-type | nih.govresearchgate.net |
| Pyrimidinyl-piperazine derivative | MAO-A | 24.14 µM | N/A | nih.gov |
| Tacrine–quinoline hybrid | AChE / BuChE | N/A | Mixed-type | mdpi.com |
Cellular Pathway Modulation
Beyond direct interactions with specific targets, this compound and its derivatives exert their effects by modulating complex intracellular signaling networks. These pathways govern fundamental cellular processes, and their dysregulation is often a hallmark of disease.
Inhibition of Inflammatory Signaling Pathways
Compounds containing the 4-tert-butylphenyl moiety have demonstrated significant anti-inflammatory properties. One key mechanism is the downregulation of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes.
Research on 4-tert-butylphenyl salicylate (B1505791) (4-TBPS) has shown it can potently inhibit the translocation of NF-κB into the nucleus. nih.gov This is achieved by preventing the degradation of its inhibitory protein, IκBα, thus keeping NF-κB in an inactive state in the cytoplasm. nih.gov This inhibition leads to a dose-dependent reduction in the expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Consequently, the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is significantly attenuated. nih.gov Some novel ferrocenyl(piperazine-1-yl)methanone derivatives also inhibit the lipopolysaccharide (LPS)-induced TLR4/NF-κB signaling pathway. nih.gov
Induction of Apoptosis in Target Cells
A significant anticancer strategy for piperazine derivatives involves the induction of apoptosis, or programmed cell death, in malignant cells. nih.govproquest.com Studies on various piperazine compounds show they can effectively trigger caspase-dependent apoptosis. nih.govresearchgate.net
The primary mechanism appears to be the activation of the intrinsic mitochondrial pathway. proquest.comnih.gov This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane. Piperazine derivatives have been observed to cause a decrease in the mitochondrial membrane potential and promote the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.net This event triggers a cascade of enzymatic activations. Specifically, these compounds lead to the upregulation of pro-apoptotic proteins like Bax and the activation of initiator caspase-9 and effector caspase-3. proquest.comresearchgate.net The activation of caspase-3, a key executioner caspase, is a definitive marker of apoptosis. proquest.com In contrast, the activity of caspase-8, which is associated with the extrinsic apoptotic pathway, often remains unaffected, further pointing to the intrinsic pathway as the principal mechanism. proquest.com
Regulation of Oxidative Stress through Free Radical Scavenging
The piperazine ring, often in combination with phenolic groups like tert-butylphenyl, is found in molecules with potent antioxidant properties. researchgate.net These compounds can mitigate cellular damage caused by oxidative stress by neutralizing harmful free radicals.
The antioxidant capacity is frequently evaluated using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comresearchgate.net In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance. mdpi.com Various piperazine derivatives have demonstrated significant DPPH radical scavenging activity, although their efficacy can be influenced by their specific structural features. nih.gov For example, the presence of a hydroxyl group on the aromatic ring is often essential for potent antioxidant properties. nih.gov The activity of these compounds is quantified by their IC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals. nih.gov
Table 3: Antioxidant Activity of Piperazine Derivatives
| Compound | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| 1-aryl/aralkyl piperazine (3a) | DPPH | 371.97 µmol/L | nih.gov |
| 1-aryl/aralkyl piperazine (3c) | DPPH | 189.42 µmol/L | nih.gov |
| 1-aryl/aralkyl piperazine (3f) | DPPH | 420.57 µmol/L | nih.gov |
| Butylated Hydroxytoluene (BHT) | DPPH | 113.17 µmol/L | nih.gov |
| 1-aryl/aralkyl piperazine (3c) | ABTS | 3.45 µmol/L | nih.gov |
Modulation of Neurotransmitter Levels and Downstream Signaling Cascades
The molecular mechanisms of action of this compound and its derivatives are multifaceted, involving intricate interactions with various components of neurotransmitter systems. These interactions lead to significant modulations in the levels of key neurotransmitters, primarily dopamine (B1211576) and serotonin, and trigger a cascade of downstream signaling events within the central nervous system. The specific effects are largely dictated by the structural nuances of each derivative, particularly the substitutions on the phenylpiperazine core.
Modulation of Serotonin Levels and Signaling
A significant body of research on phenylpiperazine derivatives points towards their potent modulation of the serotonergic system. Many of these compounds exhibit high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2C subtypes. The nature of the interaction, whether agonistic or antagonistic, is a critical determinant of the subsequent physiological response.
The substitution on the phenyl ring plays a crucial role in determining the affinity and efficacy at serotonin receptors. Studies on ortho- and meta-substituted phenylpiperazines suggest that the conformation of the molecule, specifically the planarity between the piperazine and phenyl rings, can be a deciding factor for agonistic or antagonistic activity at the 5-HT2C receptor. nih.gov While direct evidence for this compound is limited, the presence of the bulky and lipophilic tert-butyl group at the para position of the phenyl ring is expected to significantly influence its interaction with serotonin receptors, potentially enhancing its affinity and modulating its functional activity.
Modulation of Dopamine Levels and Signaling
In addition to their effects on the serotonergic system, many piperazine derivatives also interact with dopamine receptors, particularly the D2 and D3 subtypes. The structure-activity relationship for these interactions is also well-documented. For example, substitutions on the phenyl ring of arylpiperazines can confer high affinity and selectivity for the D3 receptor over the D2 receptor. acs.org
Compounds that act as antagonists or partial agonists at D2 receptors can modulate dopaminergic neurotransmission, which is a key mechanism for antipsychotic medications. The modulation of dopamine levels can have profound effects on mood, cognition, and motor control. Research on meta-substituted (S)-phenylpiperidines has shown that the physicochemical properties of the substituents on the phenyl ring have different impacts on dopamine synthesis and release, suggesting the involvement of distinct dopamine receptor-mediated mechanisms. nih.gov
The introduction of a tert-butyl group on the phenyl ring, as seen in this compound, could influence its selectivity and potency at dopamine receptor subtypes. The bulkiness of the tert-butyl group may favor binding to specific pockets within the receptor, leading to a unique pharmacological profile. For example, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the presence of a 2-tert-butyl-6-methyl isomer resulted in a high affinity for the D3 receptor with significant selectivity over the D2 receptor. acs.org
Interactive Data Table: Effects of Piperazine Derivatives on Neurotransmitter Systems
The following table summarizes the observed effects of various piperazine derivatives on neurotransmitter levels and receptor activity, providing a basis for understanding the potential actions of this compound.
| Derivative Class | Specific Compound Example | Primary Target(s) | Effect on Neurotransmitter Levels | Downstream Signaling Cascade |
| Arylpiperazines | 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-a]pyridine | 5-HT1A Receptor | Likely reduces serotonin release (agonist) | Inhibition of adenylyl cyclase, decreased cAMP |
| Phenylpiperazines | 1-(2-methoxyphenyl)piperazine (oMPP) | 5-HT2C Receptor | Modulates serotonin activity (antagonist) | Blocks downstream signaling of 5-HT2C activation |
| Phenylpiperazines | 1-(3-methoxyphenyl)piperazine (mMPP) | 5-HT2C Receptor | Modulates serotonin activity (agonist) | Activates downstream signaling of 5-HT2C |
| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | 2-tert-butyl-6-methyl pyrimidine (B1678525) derivative | D3 Dopamine Receptor | Modulates dopamine activity (high affinity) | Likely modulates cAMP pathways via D3 receptor interaction |
| Substituted N-Phenylpiperazines | Fluorinated N-phenylpiperazine analogs | D3 Dopamine Receptor | High selectivity for D3 over D2 | Potential for bitopic binding and unique signaling |
Structure Activity Relationship Sar Studies of 3 4 Tert Butyl Phenyl Piperazin 2 One Analogues
Impact of the 4-Tert-butylphenyl Moiety on Bioactivity, Potency, and Selectivity
The 4-tert-butylphenyl group is a crucial component of the 3-(4-tert-butyl-phenyl)-piperazin-2-one scaffold, significantly influencing its pharmacological profile. The bulky and lipophilic nature of the tert-butyl group plays a pivotal role in the molecule's interaction with its biological targets.
Research on related arylpiperazine and arylpiperazinone derivatives has consistently highlighted the importance of the substitution pattern on the phenyl ring for bioactivity. The presence of a bulky substituent at the para position of the phenyl ring, such as the tert-butyl group, is often associated with enhanced potency and selectivity for various receptors and enzymes in the central nervous system (CNS). For instance, in a study on TRPV1 antagonists, the N-(4-tert-butylphenyl) group was a key feature of the potent antagonist BCTC. nih.gov This suggests that the tert-butyl group may be involved in specific hydrophobic interactions within the binding pocket of the target protein.
The lipophilicity imparted by the tert-butyl group can also influence the pharmacokinetic properties of the molecule, potentially enhancing its ability to cross the blood-brain barrier and reach CNS targets. nih.gov However, excessive lipophilicity can also lead to metabolic instability. researchgate.net Therefore, the tert-butyl group represents a finely tuned balance between favorable binding interactions and acceptable pharmacokinetic properties.
Bioisosteric replacement of the tert-butyl group is a common strategy to optimize the properties of a lead compound. researchgate.net Replacing the tert-butyl group with other moieties of similar size but different electronic properties, such as a trifluoromethylcyclopropyl group, has been shown to improve metabolic stability while maintaining or even enhancing biological activity in some cases. researchgate.net The table below illustrates potential bioisosteric replacements for the tert-butyl group and their predicted impact on key properties.
| Bioisosteric Replacement | Predicted Effect on Lipophilicity | Predicted Effect on Metabolic Stability | Potential Impact on Bioactivity |
| Isopropyl | Decrease | May slightly decrease | May decrease potency due to reduced hydrophobic interactions |
| Trifluoromethyl | Increase | May increase | May alter electronic interactions with the target |
| Cyclohexyl | Increase | Generally stable | May enhance hydrophobic interactions, potentially increasing potency |
| Phenyl | Increase | Susceptible to metabolism | May introduce additional pi-stacking interactions |
It is evident that the 4-tert-butylphenyl moiety is a key determinant of the pharmacological profile of this compound analogues. Its size, shape, and lipophilicity are critical for achieving high potency and selectivity.
Role of Piperazinone Ring Substituents in Modulating Pharmacological Effects
Substituents on the piperazinone ring offer a versatile platform for modulating the pharmacological effects of this compound analogues. Modifications at the N1 and N4 positions, as well as on the carbon atoms of the ring, can significantly impact the compound's physicochemical properties and its interaction with biological targets.
Generally, the addition of small, polar groups, such as hydroxyl or amino groups, will decrease lipophilicity and increase water solubility. This can lead to improved oral bioavailability, but may also reduce the ability of the compound to cross the blood-brain barrier. Conversely, the addition of larger, non-polar groups, such as alkyl or aryl groups, will increase lipophilicity. mdpi.com This may enhance brain penetration but could also lead to increased metabolic clearance and potential off-target effects.
The following table provides examples of how different substituents on the piperazinone ring might influence lipophilicity and bioavailability:
| Substituent | Position on Ring | Predicted Change in Lipophilicity (logP) | Potential Impact on Bioavailability |
| Methyl | N1 or N4 | Increase | May enhance membrane permeability |
| Hydroxyethyl | N1 or N4 | Decrease | May improve aqueous solubility |
| Phenyl | N1 or N4 | Significant Increase | May increase protein binding and metabolism |
| Carboxylic acid | C5 or C6 | Significant Decrease | Likely to decrease cell permeability |
Careful selection of substituents is therefore crucial to achieve an optimal balance between the desired pharmacological activity and favorable pharmacokinetic properties.
The functional groups on the piperazinone ring are critical for direct interaction with the biological target. The nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors or can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding pocket. researchgate.net The carbonyl group of the piperazin-2-one (B30754) ring is also a potential hydrogen bond acceptor.
N-substitution on the piperazine ring has been shown to be a key determinant of activity and selectivity for various CNS targets. nih.gov For example, in a series of dopamine (B1211576) D3 receptor ligands, N-substitution with various heterocyclic moieties was well-tolerated and led to high-affinity compounds. nih.gov The nature of the substituent can dictate the specific interactions with the target, such as hydrogen bonding, hydrophobic interactions, or pi-stacking.
The table below summarizes the potential roles of different functional groups in target interaction:
| Functional Group | Potential Interaction | Implication for Activity |
| N1-H | Hydrogen bond donor | Can be crucial for binding to specific targets |
| N4-substituent | Hydrophobic, hydrogen bonding, ionic | Can be modified to tune selectivity and potency |
| C2-carbonyl | Hydrogen bond acceptor | Important anchoring point in the binding site |
| Aromatic N4-substituents | Pi-stacking interactions | Can enhance affinity for targets with aromatic residues |
The strategic placement of critical functional groups on the piperazinone ring is a key aspect of designing potent and selective analogues of this compound.
The presence of a chiral center at the C3 position of the piperazin-2-one ring, where the 4-tert-butylphenyl group is attached, introduces the possibility of stereoisomers (enantiomers). It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.
The differential activity of enantiomers arises from the three-dimensional nature of drug-receptor interactions. One enantiomer may fit into the binding site of a receptor more snugly than the other, leading to a higher affinity and potency. For example, in a study of dopamine D3 receptor ligands, the (-)-enantiomer of a potent racemic compound displayed significantly higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov
The synthesis of enantiomerically pure 3-substituted piperazin-2-ones is therefore a critical aspect of SAR studies. caltech.edunih.gov The development of stereoselective synthetic methods allows for the evaluation of individual enantiomers, providing a deeper understanding of the stereochemical requirements for optimal target interaction. acs.orgnih.gov
| Enantiomer | Potency | Selectivity | Rationale |
| (R)-enantiomer | Potentially higher or lower | May differ from (S)-enantiomer | Specific stereochemical interactions with the target |
| (S)-enantiomer | Potentially higher or lower | May differ from (R)-enantiomer | Specific stereochemical interactions with the target |
| Racemic mixture | Average of the two enantiomers | May be less selective than a single enantiomer | Contains both active and potentially less active or inactive enantiomers |
The investigation of the stereochemistry of this compound analogues is essential for the development of highly potent and selective drug candidates.
Comparative SAR Analysis with Other Piperazine and Piperazinone Derivatives
To gain a broader perspective on the SAR of this compound, it is useful to compare its structural features and biological activities with those of other piperazine and piperazinone derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, found in a wide range of drugs targeting the CNS. nih.govresearchgate.netijrrjournal.com
A key difference between piperazines and piperazin-2-ones is the presence of the carbonyl group in the latter. This introduces a planar, polar feature that can act as a hydrogen bond acceptor, potentially leading to different binding modes and selectivities compared to the more flexible piperazine ring.
In many series of CNS-active compounds, the N-arylpiperazine moiety is a common pharmacophore. mdpi.comijpsr.com The nature of the aryl group and its substituents has a profound impact on the pharmacological profile. For example, the replacement of a phenyl ring with a pyridine (B92270) ring can alter the basicity and electronic properties of the molecule, leading to changes in receptor affinity and selectivity. nih.gov
The table below provides a comparative analysis of different piperazine and piperazinone scaffolds:
| Scaffold | Key Structural Feature | Common Biological Targets | General SAR Observations |
| N-Arylpiperazine | Flexible six-membered ring with two nitrogens | Serotonin (B10506), dopamine, adrenergic receptors | Aryl substitution pattern is critical for selectivity |
| 1-Aryl-4-acylpiperazine | Acyl group at N4 | Various CNS targets | Acyl group can modulate lipophilicity and target interactions |
| 3-Arylpiperazin-2-one | Carbonyl group and a chiral center at C3 | CNS targets | Stereochemistry at C3 is important for activity |
| 3-(4-tert-butylphenyl)piperazin-2-one | Bulky, lipophilic group at the para position of the aryl ring | Likely CNS targets | The tert-butyl group is expected to enhance potency through hydrophobic interactions |
By comparing the SAR of this compound with that of other well-studied piperazine and piperazinone derivatives, researchers can leverage existing knowledge to guide the design of new analogues with improved therapeutic potential. The unique combination of the piperazin-2-one core and the 3-(4-tert-butylphenyl) substituent provides a promising starting point for the development of novel CNS-active agents.
Computational and in Silico Investigations of 3 4 Tert Butyl Phenyl Piperazin 2 One
Molecular Docking Studies with Relevant Biological Receptors and Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.
For the phenylpiperazine class of compounds, docking studies have been instrumental in elucidating binding modes with various biological targets. These studies help identify key amino acid residues involved in interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for binding affinity and selectivity. mdpi.com For instance, research on analogous structures has explored their interactions with targets implicated in cancer, pain, and neurological disorders. researchgate.netnih.govnih.gov
Docking analyses of N-(4-tert-butylphenyl)piperazine derivatives against the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for analgesics, have been performed to validate QSAR models and understand ligand-binding interactions. researchgate.net Similarly, other phenylpiperazine derivatives have been docked into the active sites of Topoisomerase II to explore their potential as anticancer agents and the 5-HT1A serotonin (B10506) receptor for antidepressant applications. mdpi.comnih.gov These studies typically show that the protonated nitrogen of the piperazine (B1678402) ring forms a critical hydrogen bond or electrostatic interaction with an acidic residue, such as an aspartic acid, in the receptor's binding pocket. mdpi.com
| Phenylpiperazine Analogue Class | Biological Target | Key Interactions Observed |
| Benzo[b]thiophene-arylpiperazines | 5-HT1A Serotonin Receptor | Electrostatic interactions, H-bond with Aspartic Acid (D116). mdpi.com |
| Phenylpiperazine-1,2-benzothiazines | DNA-Topo II Complex | Hydrogen bonds with Aspartic Acid residues, interaction with DNA minor groove. nih.gov |
| N-substituted piperazine-selenides | EGFR Kinase | Interactions within the EGFR kinase domain, contributing to antiproliferative activity. nih.gov |
| N-(4-tert-butylphenyl)piperazine carboxamides | TRPV1 | Interactions with the binding site validating electrostatic, hydrophobic, and H-bond acceptor fields. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized molecules.
For derivatives related to 3-(4-Tert-butyl-phenyl)-piperazin-2-one, 3D-QSAR studies have been successfully developed. These models use methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D properties of molecules with their biological activities. For example, a 3D-QSAR model developed for N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives acting as TRPV1 antagonists showed a strong correlation between experimental and predicted activity. researchgate.net The study highlighted the significant contribution of electrostatic, hydrophobic, and hydrogen bond acceptor fields to the biological activity. researchgate.net
Such models are invaluable for predictive analytics, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable pharmacokinetic profiles. researchgate.net
| QSAR Model Parameter | Description | Relevance to Phenylpiperazine Activity |
| CoMFA/CoMSIA Fields | ||
| Electrostatic Fields | Represents the distribution of charge in the molecule. | Crucial for interactions with polar residues in the target's active site. researchgate.net |
| Steric Fields | Describes the shape and size of the molecule. | Determines the goodness of fit within the binding pocket. |
| Hydrophobic Fields | Represents the water-fearing character of different molecular regions. | Important for interactions with nonpolar residues. researchgate.net |
| Hydrogen Bond Acceptor Fields | Indicates regions that can accept a hydrogen bond. | Key for forming specific hydrogen bonds that anchor the ligand. researchgate.net |
| Statistical Metrics | ||
| Q² (Cross-validated R²) | A measure of the predictive ability of the model. | A high Q² value (e.g., 0.715) indicates a robust and predictive model. researchgate.net |
| R² (Non-cross-validated R²) | A measure of the internal fit of the model to the training data. | A high R² value (e.g., 0.988) shows a strong correlation between structure and activity. researchgate.net |
Density Functional Theory (DFT) Calculations and Molecular Dynamics Simulations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed for conformational analysis to identify the most stable three-dimensional arrangement (conformer) of a molecule and to characterize its electronic properties.
For phenylpiperazine derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to optimize molecular geometry and calculate key electronic descriptors. researchgate.netfigshare.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity. Other properties like molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netfigshare.com
| Calculated Property | Description | Typical Application for Phenylpiperazines |
| Geometric Parameters | Bond lengths, bond angles, dihedral angles. | Determination of the lowest energy conformer. figshare.com |
| Electronic Properties | ||
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Identifies regions susceptible to electrophilic attack. researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Identifies regions susceptible to nucleophilic attack. researchgate.net |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical stability and reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Predicts sites for intermolecular interactions. researchgate.netfigshare.com |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations model the movements of atoms and molecules, providing insights into the stability of binding poses and the flexibility of the protein.
Following docking, MD simulations are often run to refine the binding mode and calculate binding free energies more accurately using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a quantitative estimate of the binding affinity. Studies on related piperazine compounds have used MD simulations to confirm that the ligand remains stable in the binding site and to identify the most crucial and consistently maintained interactions with amino acid residues. nih.govresearchgate.net For example, simulations can reveal key π–cation or π–π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, which are critical for affinity. nih.gov
Predictive Modeling for Biological Activity and Target Affinity
Predictive modeling combines various computational techniques to forecast the biological activity and target affinity of novel compounds before they are synthesized. This in silico approach is a cornerstone of modern rational drug design, saving significant time and resources.
The process for a compound like this compound would typically begin with the creation of a 3D model of the molecule. This model would then be used in docking studies against a panel of known biological targets for the phenylpiperazine class to predict potential binding affinities and identify the most likely protein targets. nih.gov
Based on these initial docking scores, QSAR models, built from data on known active and inactive analogues, can be used to predict the biological activity more quantitatively. researchgate.netnih.gov The most promising candidates identified through docking and QSAR would then be subjected to more rigorous MD simulations and binding free energy calculations to confirm the stability of their interaction with the target and refine the affinity prediction. nih.gov This integrated computational workflow allows for the rational design of new derivatives with potentially enhanced activity and selectivity. researchgate.net
Applications in Drug Discovery and Development Initiatives
3-(4-Tert-butyl-phenyl)-piperazin-2-one as a Lead Compound or Privileged Chemical Scaffold
The piperazine (B1678402) heterocycle is a cornerstone in drug development, recognized as a privileged structure due to its frequent appearance in biologically active compounds across various therapeutic areas. researchgate.netresearchgate.net Its unique characteristics, including its basicity, solubility, and conformational flexibility, make it an ideal building block for modulating a drug's properties. nih.gov The piperazine framework can improve aqueous solubility, enhance cell permeability, and optimize protein-binding capacity, all of which are critical for the efficacy of a therapeutic agent. researchgate.net
The structure of this compound incorporates this privileged piperazine core. The 4-tert-butyl-phenyl group attached to the piperazine ring adds significant lipophilicity and steric bulk. This substituent can engage in hydrophobic interactions within the binding pockets of target proteins, potentially increasing binding affinity and selectivity. The tert-butyl group, in particular, is often used in drug design to fill specific hydrophobic pockets and to shield the molecule from metabolic degradation, thereby improving its stability and duration of action.
The combination of the versatile piperazine-2-one ring and the influential 4-tert-butyl-phenyl moiety makes this compound a valuable lead scaffold. A lead compound is a chemical starting point for drug design, possessing some desired biological activity but requiring modification to enhance its potency, selectivity, or pharmacokinetic properties. The this compound scaffold provides multiple points for chemical modification, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) and develop optimized drug candidates.
Table 1: Therapeutic Areas Utilizing the Piperazine Scaffold
| Therapeutic Area | Examples of Piperazine-Containing Drugs |
|---|---|
| Oncology | Imatinib, Olaparib, Bosutinib researchgate.net |
| Antipsychotics | Aripiprazole, Olanzapine |
| Antidepressants | Vortioxetine, Vilazodone |
| Antihistamines | Cetirizine, Levocetirizine |
| Antivirals | Maraviroc, Indinavir |
| Antibacterial | Ciprofloxacin, Levofloxacin |
Strategies for Lead Optimization and Compound Refinement
Once a lead compound like this compound is identified, the process of lead optimization begins. This involves making systematic chemical modifications to the lead structure to improve its drug-like properties. For the this compound scaffold, several well-established strategies can be employed. nih.govnih.gov
Modification of the Piperazine Ring: The nitrogen atoms of the piperazine ring are key points for modification. N-alkylation or N-arylation can be used to introduce new functional groups that can interact with the target protein or alter the compound's solubility and metabolic stability. nih.gov For instance, adding a basic side chain can improve solubility and allow for salt formation, while adding aromatic rings can introduce additional binding interactions.
Substitution on the Phenyl Ring: The 4-tert-butyl-phenyl group can be further modified. While the tert-butyl group is a key feature, its position could be altered, or other substituents could be added to the phenyl ring to probe for additional interactions with the target. For example, adding hydrogen bond donors or acceptors could significantly enhance binding affinity.
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For example, the piperazin-2-one (B30754) ring could be replaced by other heterocyclic systems to explore different conformational constraints and interaction patterns. The benzoylpiperidine fragment is sometimes considered a potential bioisostere of the piperazine ring. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic approach where different parts of the molecule are modified to understand how each change affects biological activity. For example, a library of compounds could be synthesized where the tert-butyl group is replaced with other alkyl groups (e.g., methyl, ethyl, isopropyl) to determine the optimal size and shape for the hydrophobic substituent. These studies are crucial for refining the lead compound into a clinical candidate. nih.gov
Table 2: Common Lead Optimization Strategies for Piperazine-Based Scaffolds
| Strategy | Description | Potential Outcome |
|---|---|---|
| N-Functionalization | Adding alkyl, aryl, or acyl groups to the piperazine nitrogen atoms. nih.gov | Improved potency, selectivity, solubility, and metabolic stability. |
| Aromatic Substitution | Introducing various substituents (e.g., halogens, hydroxyl, methoxy) onto the phenyl ring. | Enhanced binding affinity and modulation of electronic properties. |
| Scaffold Hopping | Replacing the piperazine-2-one core with other heterocyclic rings. | Discovery of novel intellectual property, improved ADME properties. |
| Conformational Restriction | Introducing structural elements that limit the flexibility of the molecule. | Increased potency and selectivity by locking into a bioactive conformation. |
Role in the Design and Synthesis of Novel Therapeutic Agents
The this compound scaffold serves as a versatile starting material for the synthesis of diverse libraries of compounds. researchgate.netnih.govnih.gov Its structural features allow for the application of various synthetic methodologies to generate novel molecules with potential therapeutic value. For example, the secondary amine in the piperazine ring is a nucleophile that can readily react with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides, enabling the introduction of a vast array of side chains. nih.gov
This synthetic tractability is a major advantage in drug discovery, allowing for the rapid generation of analogues for biological screening. For example, by coupling different carboxylic acids to the piperazine nitrogen, a library of amides can be created. Similarly, reductive amination with various aldehydes and ketones can produce a diverse set of N-alkylated derivatives. nih.gov These approaches have been successfully used to develop potent and selective ligands for various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.netnih.gov
The development of dopamine (B1211576) D3 receptor antagonists provides an excellent example of how the phenylpiperazine scaffold is utilized. nih.gov Researchers have extensively modified the phenylpiperazine core to achieve high affinity and selectivity for the D3 receptor over the closely related D2 receptor, leading to potential treatments for neuropsychiatric disorders. nih.gov Similarly, piperazine derivatives have been designed as dual inhibitors of enzymes like COX-2 and 5-LOX for anti-inflammatory applications. nih.gov
Table 3: Examples of Therapeutic Agents Developed from Piperazine Scaffolds
| Compound Class | Therapeutic Target | Potential Application | Reference |
|---|---|---|---|
| Benzhydrylpiperazines | COX-2/5-LOX | Anti-inflammatory, Anticancer | nih.gov |
| Phenylpiperazines | Dopamine D3 Receptor | Neuropsychiatric Disorders, Addiction | nih.gov |
| Diarylpiperazines | 5-HT1A Receptor | Anxiety, Depression | nih.govnih.gov |
| Piperazine-1,2,3-triazoles | S100A2–p53 Interaction | Pancreatic Cancer | nih.gov |
Potential in Addressing Emerging Challenges such as Drug Resistance
Drug resistance is a major obstacle in the treatment of various diseases, including cancer and infectious diseases. One of the primary mechanisms of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. mdpi.com
There is growing interest in developing compounds that can inhibit these efflux pumps, thereby restoring the efficacy of existing anticancer drugs. The piperazine scaffold has emerged as a promising framework for the design of MDR modulators. nih.gov The structural features of piperazine derivatives can be tailored to interact with the substrate-binding sites of P-gp and other ABC transporters.
By modifying the this compound scaffold, it is possible to design novel compounds that can circumvent or inhibit efflux pumps. For example, the lipophilic 4-tert-butyl-phenyl group could anchor the molecule within the transmembrane domains of P-gp, while other parts of the molecule could be modified to block the drug-binding pocket. Research has shown that certain piperazine derivatives can enhance the intracellular concentration and cytotoxicity of chemotherapeutic agents in resistant cancer cell lines. mdpi.com The development of such chemosensitizing agents represents a critical strategy to overcome drug resistance and improve patient outcomes. mdpi.com
Conclusion and Future Research Perspectives
Summary of Current Academic Understanding and Research Findings for 3-(4-Tert-butyl-phenyl)-piperazin-2-one
The compound this compound belongs to the piperazinone class of heterocyclic compounds, which are a subset of the broader piperazine (B1678402) family. The piperazine ring is a highly significant scaffold in medicinal chemistry, recognized for its frequent appearance in FDA-approved pharmaceuticals. nih.gov Its value stems from the two nitrogen atoms, which can be modified to fine-tune pharmacokinetic properties, improve solubility, and enhance binding affinity to biological targets. researchgate.netresearchgate.net The piperazinone core provides a more rigid structure compared to piperazine, which can be advantageous for specific receptor interactions.
While extensive, detailed academic studies focusing exclusively on this compound are not widely available in published literature, the understanding of its properties and potential applications can be inferred from research on structurally similar arylpiperazine and arylpiperazinone derivatives. Compounds in this class are being investigated for a wide range of therapeutic applications, including the treatment of migraines, hypertension, and central nervous system disorders. chegg.comresearchgate.net The presence of the 4-tert-butyl-phenyl group is a common feature in medicinal chemistry, often incorporated to enhance potency and selectivity for a specific target by interacting with hydrophobic pockets in receptor binding sites. Research on other molecules containing this moiety, such as N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide, has demonstrated activity as selective antagonists at serotonin (B10506) receptors. nih.gov The current understanding is therefore based on its classification as an arylpiperazinone, a scaffold of high interest, rather than on specific, published biological data for the compound itself.
Emerging Avenues for Future Research Directions
Given the limited specific data on this compound, numerous avenues for future research exist. The primary goal would be to systematically characterize its physicochemical properties and biological activity to determine its therapeutic potential.
Key research directions include:
Broad Biological Screening: The initial step would involve screening the compound against a wide array of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and kinases, where other piperazine derivatives have shown activity. mdpi.comnih.gov This would help identify potential therapeutic areas.
Structure-Activity Relationship (SAR) Studies: A focused research program could be initiated to synthesize and evaluate a library of analogs. Modifications could include altering the position of the tert-butyl group on the phenyl ring, replacing it with other bulky substituents, or functionalizing the nitrogen atoms of the piperazinone ring. This would establish a clear SAR and help optimize potency and selectivity.
Investigation of CNS Activity: Many arylpiperazine derivatives exhibit activity in the central nervous system. researchgate.net Future studies could explore the potential of this compound as an antidepressant, anxiolytic, or antipsychotic agent, building on findings from similar compounds. researchgate.net
Antimicrobial and Antifungal Evaluation: Piperazine derivatives have demonstrated significant potential as antimicrobial and antifungal agents. researchgate.net Screening this compound and its analogs against a panel of pathogenic bacteria and fungi represents a promising research avenue.
Computational and Mechanistic Studies: In silico studies, including molecular docking and dynamics simulations, could predict potential biological targets and binding modes. Subsequent in vitro and in vivo experiments would be necessary to validate these computational hypotheses and elucidate the compound's mechanism of action. nih.gov
The following table outlines potential research avenues for this compound.
Interactive Data Table: Future Research Directions
| Research Avenue | Rationale | Proposed Methodologies | Potential Therapeutic Area |
| Broad Target Screening | The piperazinone scaffold is known to interact with diverse biological targets. | High-throughput screening against panels of receptors, enzymes, and ion channels. | Oncology, CNS Disorders, Infectious Diseases |
| Analog Synthesis & SAR | To optimize potency, selectivity, and pharmacokinetic properties. | Parallel synthesis of derivatives with modified phenyl ring and piperazinone core. | To be determined by initial screening results. |
| CNS Activity Profiling | Arylpiperazines frequently exhibit psychoactive properties. | Behavioral models in rodents (e.g., forced swim test, elevated plus maze). | Depression, Anxiety, Schizophrenia |
| Antimicrobial Screening | Piperazine derivatives have shown promise as anti-infective agents. researchgate.net | Minimum Inhibitory Concentration (MIC) assays against bacterial and fungal strains. | Infectious Diseases |
| Computational Modeling | To predict biological targets and guide lead optimization. | Molecular docking, virtual screening, molecular dynamics simulations. | All potential areas. |
Challenges and Opportunities in Piperazinone-Based Drug Discovery
The piperazinone scaffold, including compounds like this compound, presents both significant opportunities and distinct challenges for medicinal chemists in the field of drug discovery.
Opportunities:
The piperazine moiety is considered a "privileged scaffold" due to its frequent occurrence in successful drugs. nih.gov This is attributed to several favorable properties. The two nitrogen atoms can improve aqueous solubility and provide handles for synthetic modification, allowing for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The relative rigidity of the piperazinone ring can help to properly orient pharmacophoric groups for optimal interaction with a biological target, potentially leading to higher potency and selectivity. researchgate.netmdpi.com The versatility of piperazine chemistry allows for the creation of large, diverse libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents. researchgate.net
Challenges:
Despite these advantages, there are notable challenges. The synthesis of substituted piperazinones can be complex. Specifically, the selective functionalization of the carbon atoms of the ring (C-H functionalization) is an ongoing area of chemical research, with needs for more efficient and scalable methods. nih.govmdpi.com While the piperazine scaffold can interact with many targets, this can also lead to a lack of selectivity, resulting in off-target effects. Achieving high selectivity for a single receptor or enzyme often requires extensive medicinal chemistry efforts. mdpi.comnih.gov Furthermore, scaling up synthetic routes from the laboratory to industrial production can introduce issues related to cost, safety, and yield, which must be overcome for a drug candidate to be commercially viable. mdpi.com
The table below summarizes the key challenges and opportunities.
Interactive Data Table: Piperazinone Scaffold in Drug Discovery
| Aspect | Challenges | Opportunities |
| Synthesis | Complex C-H functionalization; potential for low yields in multi-step syntheses; issues with scalability. nih.govmdpi.commdpi.com | Well-established methods for N-functionalization; versatile scaffold for creating diverse libraries. researchgate.netmdpi.com |
| Pharmacology | Potential for off-target effects due to scaffold promiscuity; achieving high target selectivity can be difficult. mdpi.comnih.gov | Scaffold is a "privileged structure" present in many approved drugs; can confer high binding affinity. nih.gov |
| Pharmacokinetics | Potential for metabolic liabilities depending on substituents. | Generally improves aqueous solubility and oral bioavailability; can be modified to optimize ADME properties. researchgate.netresearchgate.net |
| Drug Development | Ensuring a cost-effective and safe large-scale manufacturing process. mdpi.com | High potential for developing novel drugs across a wide range of therapeutic areas. researchgate.net |
Q & A
Basic Research Questions
What are the recommended synthetic routes for 3-(4-Tert-butyl-phenyl)-piperazin-2-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a tert-butyl-substituted phenyl group to a piperazin-2-one core. A common approach includes:
N-alkylation : Reacting tert-butyl-substituted benzyl halides with piperazin-2-one under basic conditions (e.g., K₂CO₃/DMF, 60–80°C) .
Ring closure : Utilizing ethylene oxide or epoxide derivatives to functionalize the piperazine ring, followed by cyclization (e.g., ethanol reflux, 24 hours) .
Optimization : Use Design of Experiments (DoE) to vary catalysts (e.g., Pd for cross-coupling), solvents (DMF vs. THF), and temperatures. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use nitrile gloves and chemical-resistant lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, as the tert-butyl group may hydrolyze under acidic/alkaline conditions .
What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR :
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular weight (e.g., calculated for C₁₄H₂₁N₂O: 233.17 g/mol).
Advanced Research Questions
How can researchers resolve contradictions in solubility data for this compound?
Methodological Answer:
Reported solubility discrepancies (e.g., in DMSO vs. ethanol) may arise from crystallinity or impurities.
Recrystallization : Purify via slow evaporation in ethanol/water (70:30) to obtain uniform crystals.
DSC/TGA : Analyze thermal behavior to detect polymorphs or solvates affecting solubility .
Quantitative Solubility Assay : Use shake-flask method with HPLC quantification under controlled pH (5.0–7.4) .
What strategies are effective for minimizing by-products during N-alkylation of the piperazin-2-one core?
Methodological Answer:
Common by-products include di-alkylated species or oxidized tert-butyl groups. Mitigation steps:
- Protecting Groups : Temporarily protect the piperazin-2-one NH with Boc groups, then deprotect post-alkylation .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for selective coupling, reducing over-alkylation .
- Reaction Monitoring : Use in-situ FTIR to track tert-butyl C-H stretches (2900 cm⁻¹) and adjust stoichiometry .
How can molecular dynamics (MD) simulations predict the conformational flexibility of this compound?
Methodological Answer:
- Force Fields : Apply GAFF2 or CHARMM36 parameters for organic molecules.
- Simulation Setup : Run 100-ns simulations in explicit solvent (water/ethanol) at 300K using GROMACS/NAMD.
- Analysis :
- Calculate dihedral angles (piperazine ring puckering) and tert-butyl rotation barriers.
- Correlate flexibility with experimental NMR coupling constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
